molecular formula C12H19N5 B2865240 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine CAS No. 1546226-00-9

1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine

Cat. No. B2865240
CAS RN: 1546226-00-9
M. Wt: 233.319
InChI Key: PHTAUWCPUOZAJW-UHFFFAOYSA-N
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Description

1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine is a chemical compound . It has been mentioned in the context of Bcl-xL protein inhibitors, which are used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine trihydrochloride . The InChI code is 1S/C11H13N5.3ClH/c1-16-7-9(6-13-16)11-4-8-5-12-3-2-10(8)14-15-11;;;/h4,6-7,12H,2-3,5H2,1H3;3*1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.64 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed synthetic pathways for derivatives of pyridazinones and pyrido-pyrimidinones, highlighting their structural diversity and potential as precursors for further pharmacological investigation. For example, Branden et al. (1992) detailed the synthesis of lactam and ketone precursors to octahydropyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines, showcasing foundational synthetic chemistry that could be applicable to the development of compounds similar to 1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine (Branden, Compernolle, & Hoornaert, 1992).

Pharmacological Activities

Several studies have evaluated the pharmacological properties of compounds structurally related to this compound, indicating their potential in therapeutic applications. For instance, Şahina et al. (2004) synthesized methyl 6‐substituted‐3(2H)‐pyridazinone‐2‐ylacetates and evaluated their analgesic and anti‐inflammatory effects, highlighting the therapeutic potential of pyridazinone derivatives (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).

Antiproliferative and Antibacterial Effects

Research into pyrido-pyrimidinone derivatives has shown promising antiproliferative and antibacterial activities. Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Structural and Electronic Properties

The structural and electronic properties of anticonvulsant drugs, including derivatives of pyridazines and pyrimidines, have been analyzed, providing insights into their potential mechanisms of action and interactions with biological targets. Georges et al. (1989) investigated the crystal structures and electronic properties of anticonvulsant compounds, which could inform the development of new therapeutic agents with improved efficacy and safety profiles (Georges, Vercauteren, Evrard, & Durant, 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-16-4-6-17(7-5-16)12-8-10-9-13-3-2-11(10)14-15-12/h8,13H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTAUWCPUOZAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C3CCNCC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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